2-Acetamido-4-methoxy-4-oxobutanoate
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Overview
Description
2-Acetamido-4-methoxy-4-oxobutanoate is a chemical compound with the molecular formula C7H11NO5. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamido group, a methoxy group, and a butanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-methoxy-4-oxobutanoate typically involves the reaction of 2-acetamido-4-methoxybutanoic acid with appropriate reagents under controlled conditions. One common method includes the esterification of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Acetamido-4-methoxy-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group may participate in hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-4-methoxybutanoic acid
- 2-Acetamido-4-methoxy-4-oxobutanoic acid
- 4-Methoxybenzoyl chloride
Uniqueness
Compared to similar compounds, 2-Acetamido-4-methoxy-4-oxobutanoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
2-acetamido-4-methoxy-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(11)12)3-6(10)13-2/h5H,3H2,1-2H3,(H,8,9)(H,11,12)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPZXMGPKKVZGD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NO5- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50763577 |
Source
|
Record name | 2-Acetamido-4-methoxy-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50763577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111691-92-0 |
Source
|
Record name | 2-Acetamido-4-methoxy-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50763577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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